molecular formula C6H10Cl2 B075773 1,2-Dichlorocyclohexane CAS No. 1121-21-7

1,2-Dichlorocyclohexane

Cat. No. B075773
CAS RN: 1121-21-7
M. Wt: 153.05 g/mol
InChI Key: GZEZIBFVJYNETN-UHFFFAOYSA-N
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Description

1,2-Dichlorocyclohexane is a compound with the molecular formula C6H10Cl2. It has a molecular weight of 153.05 g/mol . The IUPAC name for this compound is 1,2-dichlorocyclohexane .


Synthesis Analysis

The synthesis of 1,2-Dichlorocyclohexane involves conformational analysis to determine the most stable conformer of a given disubstituted cyclohexane . The axial chlorine needed for the E2 elimination is present only in the less stable alternative chair conformer .


Molecular Structure Analysis

The molecular structure of 1,2-Dichlorocyclohexane can be represented by the InChI string: InChI=1S/C6H10Cl2/c7-5-3-1-2-4-6(5)8/h5-6H,1-4H2 . The compound has a complexity of 62.9 and is composed of 8 heavy atoms .


Chemical Reactions Analysis

The chemical reactions of 1,2-Dichlorocyclohexane involve steric hindrance experienced by different substituent groups oriented in an axial versus equatorial location on cyclohexane . The diequatorial conformations are preferred for trans-1,2 and trans-1,4 dichlorocyclohexane .


Physical And Chemical Properties Analysis

1,2-Dichlorocyclohexane has a density of 1.1±0.1 g/cm³ and a boiling point of 198.0±15.0 °C at 760 mmHg . The compound has a vapour pressure of 0.5±0.4 mmHg at 25°C and an enthalpy of vaporization of 41.6±3.0 kJ/mol . The flash point is 66.1±0.0 °C .

Scientific Research Applications

  • Flame Retardant Applications : 1,2-Dibromo-4-(1,2-dibromoethyl)cyclohexane, a related compound, is used as an additive flame retardant. This compound and its isomers have been identified in environmental samples, emphasizing the need to understand their impact on the environment and health (Tomy et al., 2008).

  • Conformational Studies : The conformational equilibrium and isomerization thermodynamics of trans-1,2-Dichlorocyclohexane in solution have been studied using Raman spectroscopy, contributing to our understanding of its chemical behavior and properties (McClain & Ben‐Amotz, 2002).

  • Environmental Impact of Related Compounds : The environmental exposure to 1,2-Cyclohexane dicarboxylic acid, diisononyl ester (DINCH), a plasticizer related to 1,2-Dichlorocyclohexane, has been studied, highlighting the importance of monitoring such chemicals in the environment (Silva et al., 2013).

  • Structure and Thermal Stability : The structure characterization and thermal stabilities of the isomers of 1,2-Dibromo-4-(1,2-dibromoethyl)cyclohexane, a compound similar to 1,2-Dichlorocyclohexane, have been investigated, providing insights into its stability and potential environmental effects (Arsenault et al., 2008).

  • NMR Spectroscopy Applications : Nuclear magnetic resonance (NMR) spectra of partially deuterated 1,2-trans-Chloroiodocyclohexane, a compound closely related to 1,2-Dichlorocyclohexane, have been studied to understand its conformational dynamics (Premuzic & Reeves, 1962).

Safety And Hazards

Safety measures for handling 1,2-Dichlorocyclohexane include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment should be used, and adequate ventilation should be ensured .

Future Directions

Future research on 1,2-Dichlorocyclohexane could focus on its potential applications in various fields. For instance, the chiral molecule trans-1,2-diaminocyclohexane, which has a similar structure, has been used in several fields of application, including (enantioselective) catalysis, chiral discrimination, molecular recognition, and supramolecular chemistry .

properties

IUPAC Name

1,2-dichlorocyclohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10Cl2/c7-5-3-1-2-4-6(5)8/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZEZIBFVJYNETN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10Cl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50859545
Record name 1,2-Dichlorocyclohexane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Dichlorocyclohexane

CAS RN

1121-21-7
Record name 1,2-Dichlorocyclohexane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001121217
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-DICHLOROCYCLOHEXANE
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97192
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,2-Dichlorocyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50859545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
554
Citations
BL McClain, D Ben-Amotz - The Journal of Physical Chemistry B, 2002 - ACS Publications
The conformational equilibrium of the trans-gauche isomerization of 1,2-dichloroethane (DCE) and the axial, axial−equatorial, equatorial isomerization of trans-1,2-dichlorocyclohexane …
Number of citations: 17 pubs.acs.org
AD Richardson, K Hedberg, K Utzat… - The Journal of …, 2006 - ACS Publications
The structures and compositions of gaseous trans-1,2-dichloro- (DCCH) and trans-1,2-difluorocyclohexane (DFCH), each of which may exist with the halogen atoms in a diaxial (aa) or …
Number of citations: 11 pubs.acs.org
G Holt, KD Jeffreys, PD Jeffreys… - Journal of the Chemical …, 1971 - pubs.rsc.org
Under Friedel–Crafts conditions where acyl halides react with alkenes to provide β-chloro-ketones or products of their dehydrochlorination and rearrangement, benzenesulphonyl …
Number of citations: 2 pubs.rsc.org
WC Ehrhardt, WE Vaughan - The Journal of Chemical Physics, 1981 - pubs.aip.org
The complex dielectric permittivity of trans‐1,2‐dichlorocyclohexane (DCCH) in supercooled o‐terphenyl at audio frequencies is reported. These data are interpreted in terms of a …
Number of citations: 6 pubs.aip.org
A Tulinskie, AD Giacomo, CP Smyth - Journal of the American …, 1953 - ACS Publications
The dipole moments of cis-and trans-1, 2-dichlorocyclohexane havebeen measured in the vapor state and in benzene solu-tion. The values obtained for the cis isomer correspond …
Number of citations: 22 pubs.acs.org
K Kozima, K Sakashita, S Maeda - Journal of the American …, 1954 - ACS Publications
An investigation of dipole moments and Raman spectra of the addition products of chlorine or bromine to cyclohexene leads to thefollowing conclusions:(1) the compounds are/rn «rl, 2-…
Number of citations: 49 pubs.acs.org
GA Russell, A Ito, R Konaka - Journal of the American Chemical …, 1963 - ACS Publications
Bromo-and chlorocyclohexane have been chlorinated at 40 and—30 using molecular chlorine in carbon tetrachloride or carbon disulfide solution as well as Z-butyl hypochlorite as the …
Number of citations: 32 pubs.acs.org
T Koyano - Bulletin of the Chemical Society of Japan, 1970 - journal.csj.jp
Chlorination of cis-and trans-2-butenes with cupric chloride yields a mixture of meso- and dl-2,3-dichlorobutanes with meso/dl ratio of about 60/40, which is almost independent of the …
Number of citations: 8 www.journal.csj.jp
A Buin, J Ma, Y Huang, S Consta… - The Journal of Physical …, 2012 - ACS Publications
The conformational behavior of trans-1,2-dichlorocyclohexane (T12D) adsorbed inside zeolites with Faujasite structure (FAU) including sodium Y (Na–Y) and siliceous Y (Si–Y) was …
Number of citations: 10 pubs.acs.org
BO Lindgren, CM Svahn, G Widmark - Acta Chem. Scand, 1965 - actachemscand.org
RESULTS The following paper reports a study of the reaction between chlorine dioxide and cyclohexene. The reaction was carried out in two ways, one by passing dry chlorine dioxide …
Number of citations: 41 actachemscand.org

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